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Compound of Interest

Compound Name: Difluoromalonyl fluoride

CAS No.: 5930-67-6

Cat. No.: B1304697 Get Quote

Executive Summary
Difluoromalonyl fluoride (DMF) (CAS: 677-52-1) represents a specialized, high-reactivity

acylating agent used primarily in the synthesis of fluorinated heterocycles (e.g., pyrimidines,

pyrazoles) and agrochemicals. While Diethyl difluoromalonate (DEDM) remains the industry-

standard "commodity" reagent due to ease of handling, DMF offers distinct kinetic advantages

in rapid cyclization reactions and atom economy.

This guide objectively compares DMF against its primary analogs—Difluoromalonyl chloride

(DMC) and Diethyl difluoromalonate (DEDM)—analyzing yield efficiency, reaction kinetics, and

operational requirements.

Part 1: Strategic Reagent Comparison
The choice between the fluoride, chloride, and ester forms of the difluoromalonyl moiety

dictates the reaction pathway, byproduct management, and ultimate yield.
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Feature
Difluoromalonyl

Fluoride (DMF)

Diethyl

Difluoromalonate

(DEDM)

Difluoromalonyl

Chloride (DMC)

Structure

Reactivity

High (Hard

electrophile, stable C-

F bond)

Moderate (Requires

alkoxide activation)

Very High (Unstable,

prone to hydrolysis)

Typical Yield
60–85% (Substrate

dependent)

75–95% (Standard

condensations)

Variable (Often lower

due to degradation)

Atom Economy
High (Leaving group:

, MW 19)

Low (Leaving group:

, MW 45)

Moderate (Leaving

group:

, MW 35.5)

Physical State
Volatile Liquid/Gas (bp

~0–10°C)

Liquid (bp ~102°C @

18 mbar)

Liquid (bp ~140°C,

decomposes)

Primary Use

Rapid acylation;

specialized

heterocycles

Large-scale

barbiturate/pyrimidine

synthesis

Laboratory-scale,

rarely industrial

Technical Insight: The "Fluoride Advantage"
While acyl chlorides are typically more reactive than fluorides in non-fluorinated systems,

difluoromalonyl fluoride exhibits superior performance over the chloride in specific contexts:

Thermodynamic Stability: The strong C-F bond prevents the rapid decarbonylation often

observed with difluoromalonyl chloride.

Selectivity: DMF behaves as a "hard" electrophile, showing high selectivity for "hard"

nucleophiles (amines, ureas) while minimizing side reactions with softer nucleophiles or

solvents.

Volatility: Its low boiling point allows it to be distilled directly from reaction mixtures, driving

equilibrium forward, whereas DEDM requires high-vacuum distillation.
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Part 2: Experimental Yield Analysis & Protocols
Synthesis of Difluoromalonyl Fluoride (Precursor
Production)
Context: DMF is rarely bought off-the-shelf due to volatility; it is often synthesized in situ or

distilled immediately before use.

Protocol A: Catalyzed Interchange Reaction Source: Adapted from EP0048544A1

Reagents: Methyl difluorofluoroformylacetate (

), Fluorosulfonic acid (

), Antimony pentafluoride (

).

Conditions: 100°C – 115°C.

Yield: ~66% isolated.

Step-by-Step:

Charge: Combine methyl difluorofluoroformylacetate (0.54 mol) with fluorosulfonic acid (1.0

mol) and catalytic

(0.038 mol) in a reactor equipped with a reflux condenser and a -80°C cold trap.

Reaction: Heat the mixture to 100–115°C for 20 hours.

Isolation: The volatile DMF product (bp range -25°C to +10°C) continuously distills out of the

hot mixture and collects in the cold trap.

Purification: Redistillation of the trap contents yields pure DMF.

Application: Synthesis of 5,5-Difluoropyrimidines
Comparison: This reaction highlights the yield difference between using the Ester (DEDM) and

the Fluoride (DMF).
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Pathway A: Using Diethyl Difluoromalonate (Standard)

Reagents: DEDM, Urea, NaOEt (Sodium Ethoxide), Ethanol.[1]

Mechanism: Base-mediated condensation.

Yield:85–92%.

Limitation: Requires anhydrous conditions and strong base; alcohol byproducts must be

removed.

Pathway B: Using Difluoromalonyl Fluoride (Specialized)

Reagents: DMF, Urea (or substituted urea), mild acid scavenger (optional).

Mechanism: Direct Acylation.

Yield:70–80% (lower isolated yield due to volatility handling, but faster kinetics).

Advantage: Reaction proceeds rapidly at lower temperatures; no alkoxide base required

(acidic byproduct HF can be scavenged by excess urea or weak base).

Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways for synthesizing 5,5-difluorobarbituric

acid, comparing the "Commodity Route" (Ester) vs. the "High-Reactivity Route" (Acyl Fluoride).

Standard Industrial Route (Yield: ~90%)

High-Kinetic Route (Yield: ~75%)Difluoromalonic
Precursor

Diethyl Difluoromalonate
(DEDM)Esterification

(EtOH, H+)

Difluoromalonyl
Fluoride (DMF)

Halogen Exchange
(SbF5, Heat)

Tetrahedral
Intermediate

Urea, NaOEt
Reflux, 4-6h

5,5-Difluorobarbituric
Acid

- 2 EtOH

Urea, Mild Base
0-20°C, <1h

(Direct Acylation)
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Figure 1: Comparative reaction pathways for heterocycle synthesis. The DEDM route is

thermodynamically driven (high yield, slow), while the DMF route is kinetically driven (fast,

moderate yield).

Part 4: Critical Handling & Safety
Warning: Difluoromalonyl fluoride is a highly reactive, corrosive acyl fluoride. It hydrolyzes to

release HF.

Volatility: With a boiling point near 0–10°C, DMF must be handled as a gas or a chilled liquid.

Standard laboratory glassware is insufficient; use PTFE/PFA tubing and reactors to prevent

etching and containment failure.

Moisture Sensitivity: Strictly anhydrous conditions are required. Hydrolysis yields

difluoromalonic acid and HF, which is highly toxic and corrosive to glass.

Storage: Store in stainless steel or nickel cylinders (Monel) at <0°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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